3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester

Radioiodination Calichemicin Biodistribution

This compound is a privileged scaffold for CNS-targeted library synthesis. Unlike simpler iodobenzoates, it features a unique 3-benzyloxy-5-hydroxy-4-iodo substitution pattern enabling fully orthogonal three-stage deprotection: ester saponification, 5-OH derivatization, and hydrogenolytic debenzylation. The 4-iodo substituent serves as a reactive handle for Suzuki-Miyaura cross-couplings, while the orthogonal phenol groups allow sequential functionalization without protecting group manipulation. With a computed CNS 'sweet spot' profile (XLogP3 3.5, TPSA 55.8 Ų, one HBD), it is ideal for fragment-based drug discovery. Choose this scaffold for efficient, patentable biaryl diversification.

Molecular Formula C15H13IO4
Molecular Weight 384.16 g/mol
CAS No. 338455-12-2
Cat. No. B1445446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester
CAS338455-12-2
Molecular FormulaC15H13IO4
Molecular Weight384.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)I)O
InChIInChI=1S/C15H13IO4/c1-19-15(18)11-7-12(17)14(16)13(8-11)20-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3
InChIKeyBYBCMURVISEACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester (CAS 338455-12-2) Chemical Baseline and Procurement Context


3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester is a tetra-substituted aromatic ester (C15H13IO4, MW 384.16) distinguished by its unique spatial arrangement of functional groups: a methyl ester at position 1, a benzyl-protected hydroxyl at position 3, a free hydroxyl at position 5, and an iodine atom at the critical 4-position [1]. This combination creates a privileged intermediate scaffold where the iodine serves as a reactive handle for cross-coupling chemistry while the orthogonally protected phenol groups enable stepwise functionalization. The compound's physical properties, including a computed XLogP3-AA of 3.5, a boiling point of 461.1±45.0 °C, and a density of 1.7±0.1 g/cm³, differentiate it from simpler iodobenzoate esters [2].

Why In-Class Iodobenzoate Esters Cannot Be Substituted for 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester


Direct substitution with simpler iodobenzoate esters, such as methyl 4-iodobenzoate or methyl 3-hydroxy-4-iodobenzoate, fails because these compounds lack the orthogonal protection strategy that defines this scaffold's synthetic value . The simultaneous presence of a benzyl-protected hydroxyl (resistant to oxidizing conditions) and a free phenolic hydroxyl (available for immediate derivatization) at specific ring positions allows chemists to program sequential functionalization without deprotection-reprotection cycles . This positional and protective-group orthogonality is lost in all commercially available mono-iodobenzoates and di-hydroxy iodobenzoates, making them synthetically non-equivalent despite apparent structural similarity [1].

Quantitative Differentiation Evidence for 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester Against Structurally Closest Analogs


Iodo-Regioisomer Differentiation: Radiochemical Exchange Yield Advantage of the 4-Benzyloxy-2-hydroxy-3-iodo Scaffold Over Related Isomers

In the calichemicin analog series, the critical differentiator for radiochemical performance is the specific arrangement of benzyloxy, hydroxyl, and iodine substituents on the benzoate core. The 4-benzyloxy-2-hydroxy-3-iodo-6-methylbenzoate regioisomer (the closest structurally characterized analog to the title compound) demonstrated a 30% radiochemical exchange yield with ¹³¹I, while the 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate isomer (lacking the benzyloxy group) achieved approximately 90% yield under identical conditions [1]. This threefold difference demonstrates that the presence and position of a benzyl-protected hydroxyl adjacent to the iodine atom substantially modulates exchange reactivity. For the target compound, the analogous 3-benzyloxy-5-hydroxy-4-iodo arrangement places the iodine between a free hydroxyl and a benzyl-protected hydroxyl—a unique regioisomeric pattern not represented in the published comparative dataset, representing a structurally distinct starting point for radioiodination optimization [1].

Radioiodination Calichemicin Biodistribution Brain Imaging

Biodistribution Differentiation: Enhanced Brain Uptake Conferred by Benzyloxy Substituents on Iodobenzoate Scaffolds

The presence of a benzyloxy substituent on the iodobenzoate scaffold produces a dramatic and quantifiable increase in brain penetration. Comparative biodistribution data from Patel et al. (1991) show that the benzylated compound methyl-4-benzyloxy-2-hydroxy-3-iodo-6-methylbenzoate achieved an average brain uptake of 1.96% of the injected dose at 3 minutes post-injection in mice, whereas the non-benzylated analog (methyl-4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate) reached only 0.28% [1]. This represents a 7-fold enhancement in brain uptake attributable to the benzyloxy moiety. The target compound (3-benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester) incorporates this performance-enabling benzyloxy group while possessing a distinct free hydroxyl position (5-OH) and iodine position (4-iodo) that differentiate it from the Patel compound. This specific arrangement may influence both the magnitude of brain uptake and the tissue distribution profile compared to the reported analog, positioning it as a structurally distinct candidate for brain-targeted radiopharmaceutical design [1].

Brain Uptake Benzyloxy Effect Biodistribution Radiopharmaceutical Design

Orthogonal Protection Strategy: A Quantifiable Advantage Over Simpler Iodobenzoate Esters in Synthetic Complexity

The target compound encodes three distinct levels of chemical orthogonality within a single small molecule: (1) a methyl ester that can be selectively hydrolyzed, (2) a benzyl ether resistant to ester hydrolysis conditions, and (3) a free phenolic hydroxyl for immediate derivatization. This contrasts with the closest commercially available comparator, methyl 3-(benzyloxy)-4-iodobenzoate (CAS 72724-00-6), which lacks the 5-hydroxyl group entirely, reducing its functional handles from three to two . In the context of balanol benzophenone fragment synthesis, the 3-benzyloxy-5-hydroxy-4-iodobenzoic acid benzyl ester (CAS 244608-08-0) has been explicitly employed as a key intermediate, with the iodine enabling Heck coupling to construct the biaryl framework while the benzyl-protected and free hydroxyl groups provide differential reactivity . The methyl ester variant (the target compound) offers a hydrolytically distinct ester that can be cleaved under conditions orthogonal to benzyl ether deprotection, providing an additional dimension of synthetic control not available with the benzyl ester analog .

Orthogonal Protection Synthetic Intermediate Step Economy Protein Kinase C Inhibitor

Computational Physicochemical Differentiation: LogP, Rotatable Bonds, and Topological Polar Surface Area vs. Key In-Class Analogs

Quantitative computed property comparisons reveal that the target compound occupies a distinct physicochemical space relative to its closest in-class analogs. The target compound (PubChem CID 69921254) possesses an XLogP3-AA of 3.5, a topological polar surface area (TPSA) of 55.8 Ų, and 5 rotatable bonds [1]. In comparison, methyl 4-iodobenzoate (CID 34698) has a lower XLogP3-AA of approximately 2.5 (estimated from PubChem) and a TPSA of 26.3 Ų, indicating substantially lower lipophilicity and fewer hydrogen-bonding capabilities [1]. These differences are significant because the target compound's LogP of 3.5 places it within the optimal range for both cellular permeability (LogP 1–5) and CNS penetration (LogP 2–4) per Lipinski and related guidelines, while its TPSA of 55.8 Ų is below the 60–70 Ų threshold often associated with blood-brain barrier penetration—a combination not simultaneously achieved by any simpler mono-iodobenzoate ester [1]. The free 5-hydroxyl contributes one hydrogen bond donor, a feature absent in methyl 4-iodobenzoate and methyl 3-(benzyloxy)-4-iodobenzoate, providing the target compound with a unique hydrogen-bonding capacity that may be critical for target engagement in biochemical assays.

LogP TPSA Drug-likeness Computational Chemistry Lead-likeness

Optimal Research and Procurement Application Scenarios for 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester


Structure-Activity Relationship (SAR) Studies on Brain-Penetrant Iodobenzoate Radiopharmaceuticals

The 7-fold difference in brain uptake between benzylated and non-benzylated iodobenzoate scaffolds identified in Patel et al. (1991) demonstrates that benzyloxy substitution is a critical determinant of brain penetration [1]. The target compound, with its unique 3-benzyloxy-5-hydroxy-4-iodo substitution pattern, is the necessary substrate for systematic SAR campaigns aimed at deconvoluting how the position of the free hydroxyl (5-OH vs. 2-OH) and the iodine (4-iodo vs. 3-iodo) independently modulate brain uptake, metabolism, and target engagement. Research groups conducting radioiodination optimization or CNS radiopharmaceutical development should prioritize this compound as a structurally distinct scaffold from both the Patel 3-iodo and 5-iodo series.

Multi-Step Total Synthesis of Orthogonally Protected Balanol Benzophenone Fragments

As established in synthetic routes to the balanol benzophenone fragment, the Heck coupling of 3-benzyloxy-5-hydroxy-4-iodobenzoic acid derivatives (specifically the benzyl ester, CAS 244608-08-0) is a viable key step for biaryl construction . The methyl ester variant (target compound) uniquely enables a fully orthogonal three-stage deprotection sequence: (i) saponification of the methyl ester to free acid under basic conditions that leave the benzyl ether intact, (ii) subsequent manipulation of the free 5-hydroxyl (e.g., alkylation, acylation, or sulfonation), and (iii) final hydrogenolytic debenzylation to reveal the 3-hydroxyl. This stepwise orthogonal deprotection is not possible with the benzyl ester analog, making the methyl ester the preferred intermediate for synthetic chemists requiring differential ester and alcohol deprotection in the balanol analog series.

Medicinal Chemistry Library Design Targeting CNS-Active Compounds with Favorable Physicochemical Profiles

The computed physicochemical profile of the target compound—specifically an XLogP3-AA of 3.5, TPSA of 55.8 Ų, and one hydrogen bond donor—occupies a 'sweet spot' for CNS drug-likeness that is not achieved by simpler mono-iodobenzoate esters [2]. Procurement teams building CNS-focused fragment libraries should prioritize this compound over methyl 4-iodobenzoate (lower LogP, no H-bond donor) or methyl 3-(benzyloxy)-4-iodobenzoate (no free hydroxyl), as it provides both a reactive iodine handle for library diversification and physicochemical properties predictive of CNS exposure. The compound's 98% commercial purity supports direct use in high-throughput parallel synthesis without additional purification .

Cross-Coupling Substrate for Generating Highly Functionalized Biaryl Architectures

The 4-iodo substituent is positioned between the electron-donating 3-benzyloxy and 5-hydroxy groups, which may modulate oxidative addition rates in palladium-catalyzed cross-couplings relative to less electron-rich iodobenzoates. While direct kinetic data for this specific substrate is not available, the compound serves as a strategic building block for Suzuki-Miyaura coupling to install aryl, heteroaryl, or vinyl groups at the 4-position while retaining the orthogonally protected hydroxyls for subsequent diversification [1]. Medicinal chemistry teams seeking to generate patentable, densely functionalized biaryl chemical space should select this compound over simpler 4-iodobenzoates.

Quote Request

Request a Quote for 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.